molecular formula C14H15F3N2O B2372303 N-(1-cyano-1-methylpropyl)-2-[4-(trifluoromethyl)phenyl]acetamide CAS No. 1280934-04-4

N-(1-cyano-1-methylpropyl)-2-[4-(trifluoromethyl)phenyl]acetamide

Cat. No.: B2372303
CAS No.: 1280934-04-4
M. Wt: 284.282
InChI Key: NASJCBQQSUBXNM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(1-cyano-1-methylpropyl)-2-[4-(trifluoromethyl)phenyl]acetamide is a synthetic organic compound characterized by the presence of a cyano group, a trifluoromethyl group, and an acetamide moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(1-cyano-1-methylpropyl)-2-[4-(trifluoromethyl)phenyl]acetamide typically involves the following steps:

    Formation of the Intermediate: The synthesis begins with the preparation of an intermediate compound, often involving the reaction of a suitable starting material with a trifluoromethylating agent.

    Introduction of the Cyano Group: The cyano group is introduced through a nucleophilic substitution reaction, where a suitable cyano donor reacts with the intermediate.

    Acetamide Formation: The final step involves the formation of the acetamide moiety, typically through an amidation reaction using an appropriate amine and acetic anhydride.

Industrial Production Methods

Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of catalysts, controlled temperatures, and specific solvents to facilitate the reactions efficiently.

Chemical Reactions Analysis

Types of Reactions

N-(1-cyano-1-methylpropyl)-2-[4-(trifluoromethyl)phenyl]acetamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.

    Reduction: Reduction reactions can convert the cyano group to an amine group.

    Substitution: The trifluoromethyl group can participate in substitution reactions, often involving nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a catalyst are used.

    Substitution: Nucleophiles like sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu) are commonly employed.

Major Products Formed

    Oxidation: Formation of oxides or hydroxyl derivatives.

    Reduction: Conversion to amines.

    Substitution: Formation of substituted derivatives with different functional groups.

Scientific Research Applications

N-(1-cyano-1-methylpropyl)-2-[4-(trifluoromethyl)phenyl]acetamide has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of new materials with unique properties, such as enhanced stability or reactivity.

Mechanism of Action

The mechanism of action of N-(1-cyano-1-methylpropyl)-2-[4-(trifluoromethyl)phenyl]acetamide involves its interaction with specific molecular targets. The cyano group and trifluoromethyl group play crucial roles in its reactivity and binding affinity. The compound may interact with enzymes or receptors, modulating their activity and leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

    N-(1-cyano-1-methylpropyl)-2-[4-(trifluoromethyl)phenyl]acetamide: shares similarities with other trifluoromethylated compounds, such as trifluoromethyl ketones and trifluoromethylated aromatic compounds.

    Trifluoromethyl ketones: Known for their use in medicinal chemistry as enzyme inhibitors.

    Trifluoromethylated aromatic compounds: Widely used in pharmaceuticals and agrochemicals for their enhanced stability and bioactivity.

Uniqueness

  • The presence of both a cyano group and a trifluoromethyl group in this compound imparts unique chemical properties, such as increased lipophilicity and metabolic stability.
  • Its specific structure allows for targeted interactions with biological molecules, making it a valuable compound in drug discovery and development.

Properties

IUPAC Name

N-(2-cyanobutan-2-yl)-2-[4-(trifluoromethyl)phenyl]acetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H15F3N2O/c1-3-13(2,9-18)19-12(20)8-10-4-6-11(7-5-10)14(15,16)17/h4-7H,3,8H2,1-2H3,(H,19,20)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NASJCBQQSUBXNM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(C)(C#N)NC(=O)CC1=CC=C(C=C1)C(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H15F3N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

284.28 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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